molecular formula C14H9ClN2 B3350066 6-Chloro-2-phenylquinoxaline CAS No. 25187-19-3

6-Chloro-2-phenylquinoxaline

Cat. No. B3350066
CAS RN: 25187-19-3
M. Wt: 240.69 g/mol
InChI Key: OSSLNGZDFDXBGL-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinoxaline is a chemical compound with the molecular formula C14H9ClN2 and a molecular weight of 240.69 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of quinoxalines, including this compound, can be achieved by the reaction of 1,2-phenylenediamines and phenacyl bromide using pyridine as a catalyst . This method is applicable to a variety of substrates to afford the corresponding derivatives in excellent yields .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact structure can be determined using various analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, the synthesis of quinoxalines can be achieved by the reaction of 1,2-phenylenediamine with two-carbon synthones such as α-dicarbonyls . More detailed analysis would require specific reaction conditions and reactants.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.69 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques.

Scientific Research Applications

Synthesis and Polymerization

  • Baek and Harris (2005) developed an efficient synthetic route for a self-polymerizable phenylquinoxaline (PPQ) monomer mixture, which includes variations such as chloro- and nitro-substituted monomers instead of fluoro-substituted ones. Their research aimed to synthesize various monomer mixtures less costly and investigate their polymerization potential to generate PPQ structures (Baek & Harris, 2005).

Chemical Transformations and Derivatives

  • Kim et al. (2000) explored the synthesis of various quinoxaline derivatives by reacting 6-chloro-2-hydrazinoquinoxaline with different compounds. This process led to the creation of new compounds with potential applications in chemical research (Kim et al., 2000).
  • Ooi, Hergenrother, and Harris (2000) focused on preparing phenylquinoxaline (PQ) oligomers for potential use in thermally crosslinked solvent-resistant resins. Their research contributes to the development of materials with high thermal stability and mechanical strength (Ooi, Hergenrother, & Harris, 2000).

Antimicrobial and Anticancer Properties

  • Singh et al. (2010) synthesized new quinoxaline derivatives with optimized antimicrobial activity. These derivatives were designed by replacing the chlorine atom in the quinoxaline structure, which showed promising results against various microbial strains (Singh et al., 2010).
  • Srinivasarao et al. (2020) discovered quinoxaline-1,4-di-N-oxide derivatives with potential anti-tubercular agents. Their study also included toxicity assessment against human cell lines, contributing to the development of new medicinal compounds (Srinivasarao et al., 2020).

Material Science and Engineering

  • Keshtov, Rusanov, and Keshtova (2002) prepared activated bis- and tetrafluoroaromatic compounds containing bis-phenylquinoxaline fragments. These compounds are crucial for synthesizing high-molecular-weight aromatic quinoxaline-containing polyether ketones, which are significant in material engineering (Keshtov, Rusanov, & Keshtova, 2002).

properties

IUPAC Name

6-chloro-2-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSLNGZDFDXBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347053
Record name 6-Chloro-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25187-19-3
Record name 6-Chloro-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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